Revizinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-XLVZBRSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133718-29-3 | |
| Record name | Revizinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REVIZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6208ZO6MLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Compound "Revizinone": A Search for its Scientific Footprint
Despite a comprehensive search of scientific and medical databases, the compound "Revizinone" remains elusive. No direct references to its discovery, synthesis, mechanism of action, or clinical evaluation were found in the public domain. This suggests that "this compound" may be a very new investigational drug not yet widely reported, a compound known by a different name, or potentially a hypothetical substance.
The initial investigation sought to construct an in-depth technical guide for researchers and drug development professionals on this compound. The planned whitepaper was to include a detailed account of its discovery, a step-by-step synthesis pathway, an elucidation of its signaling pathways, and a summary of clinical trial data. However, the absence of any specific data on "this compound" prevents the creation of such a document.
Searches for "this compound discovery," "this compound synthesis pathway," "this compound mechanism of action," and "this compound clinical trials" did not yield any relevant results. The search results did, however, provide information on other unrelated pharmaceutical compounds and biological processes. These included the biosynthetic pathway of reserpine, a complex alkaloid[1], the enzymatic synthesis of purine nucleotides[2], and the mechanisms of action for drugs like repaglinide[3], rozanolixizumab-noli[4], rotigotine[5], and reserpine[6]. Information on clinical trials for various other drugs was also found[7][8][9][10][11]. None of these search results mentioned "this compound."
It is important to note that the pharmaceutical development pipeline is often characterized by a high degree of confidentiality in its early stages. Information about novel compounds is typically not disclosed publicly until intellectual property is secured and significant preclinical or clinical milestones are reached. Therefore, it is possible that "this compound" is a compound currently under active, non-public investigation.
For researchers, scientists, and drug development professionals interested in a compound with a similar sounding name or a specific therapeutic area, further clarification on the chemical structure, therapeutic target, or the context in which the name "this compound" was encountered would be necessary to conduct a more targeted and fruitful search. Without additional information, a detailed technical guide on "this compound" cannot be compiled at this time.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism Of Action Of RYSTIGGO® (rozanolixizumab-noli) [rystiggohcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Regeneron Pipeline & Medicines in Development [regeneron.com]
- 8. NN Trials [novonordisk-trials.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Trials [clinicaltrials.regeneron.com]
- 11. journavx.com [journavx.com]
The Cellular Impact of Reversine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversine, a 2,6-diamino-substituted purine analogue, has emerged as a molecule of significant interest in cellular biology and oncology.[1] Initially identified for its remarkable ability to induce dedifferentiation in lineage-committed cells, subsequent research has unveiled its potent anti-tumor activities across a spectrum of cancer types.[2] This technical guide provides a comprehensive overview of early studies on the cellular impact of Reversine, focusing on its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of cellular mechanisms.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Reversine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a critical measure of a compound's potency, vary depending on the cell line and the duration of treatment. A summary of reported IC50 values is presented in the tables below.
Table 1: IC50 Values of Reversine in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 72 hours of Treatment.[3]
| Cell Line | IC50 (µM) |
| A549 | 4 |
| H1299 | 20 |
| H1435 | 0.9 |
| H23 | 9.7 |
Table 2: IC50 Values of Reversine in Human Glioma Cell Lines.[2]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HOG | 12 | <0.4 | <0.4 |
| T98G | 11 | 3.6 | 0.4 |
| U251MG | 13 | 7.5 | 6.9 |
Core Cellular Impacts
Cell Cycle Arrest
A consistent finding in early studies is the ability of Reversine to induce cell cycle arrest, primarily at the G2/M phase.[3] In some cell lines, such as osteosarcoma cells, arrest at the G0/G1 phase has also been observed.[4][5] This disruption of the normal cell cycle progression is a key mechanism behind its anti-proliferative effects. For instance, in cholangiocarcinoma (CCA) cell lines, Reversine treatment leads to a significant decrease in the G1 phase population and a corresponding increase in the G2/M phase in a dose-dependent manner.[3] This is often accompanied by alterations in the expression of cell cycle regulatory proteins, such as a decline in cyclin B1 and an increase in p21.[3]
Induction of Apoptosis
Reversine is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. This is a critical attribute for an anti-cancer agent. The apoptotic process induced by Reversine is multifaceted and involves both intrinsic and extrinsic pathways.
Key observations include:
-
Activation of Caspases: Reversine treatment leads to the activation of key executioner caspases, such as caspase-3, -7, and -8, as well as the cleavage of poly(ADP-ribose) polymerase (PARP).[1][6]
-
Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.
-
Upregulation of Death Receptors: Reversine has been shown to upregulate the expression of death receptors, specifically Fas and Death Receptor 5 (DR5), on the surface of colorectal cancer cells, thereby activating the extrinsic apoptotic pathway.[1][7]
Autophagy
In addition to apoptosis, Reversine can induce autophagic cell death in certain cancer types, such as cholangiocarcinoma and non-small cell lung cancer.[8][3] This is characterized by an increase in the expression of autophagy markers like LC3-II.[8][6]
Signaling Pathways Modulated by Reversine
Reversine exerts its cellular effects by modulating key signaling pathways that are often dysregulated in cancer.
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. Reversine has been shown to inhibit this pathway in cholangiocarcinoma cells.[3] Treatment with Reversine leads to a decrease in the phosphorylation of key components of this pathway, including the p110α catalytic subunit of PI3K and AKT itself.[3] This inhibition of the PI3K/AKT pathway contributes to the induction of autophagy.[3]
Figure 1: Simplified diagram of Reversine's inhibitory effect on the PI3K/AKT signaling pathway.
Fas/DR5 Signaling Pathway
In human colorectal cancer cells, Reversine has been demonstrated to upregulate the Fas and DR5 signaling pathways, which are key components of the extrinsic apoptosis pathway.[1][7] This upregulation leads to the activation of caspase-8 and subsequent executioner caspases, culminating in apoptosis.[7]
Figure 2: Diagram illustrating Reversine's activation of the Fas/DR5 apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in early studies of Reversine's cellular impact.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Reversine on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Reversine (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.[2][8]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after Reversine treatment.
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Reversine for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Apoptosis Assay by Western Blot
Objective: To detect the expression of apoptosis-related proteins following Reversine treatment.
Protocol:
-
Treat cells with Reversine at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Figure 3: General experimental workflow for studying the cellular impact of Reversine.
Conclusion
Early investigations into the cellular effects of Reversine have firmly established its potential as an anti-cancer agent. Its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis and autophagy in a wide range of cancer cell lines underscores its therapeutic promise. The elucidation of its impact on critical signaling pathways, such as the PI3K/AKT and Fas/DR5 pathways, provides a molecular basis for its observed cellular activities. This technical guide, by consolidating quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, aims to facilitate further research and development of Reversine and its analogues as novel cancer therapeutics. Future studies will likely focus on its in vivo efficacy, safety profile, and potential for combination therapies to enhance its anti-tumor effects.
References
- 1. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vemurafenib in the MAPK/ERK Signal Transduction Pathway: A Technical Guide
Disclaimer: The compound "Revizinone" appears to be a hypothetical substance, as a thorough search of scientific literature and databases yielded no relevant results. Therefore, this document will focus on a well-characterized molecule, Vemurafenib , to illustrate the principles of targeted therapy in signal transduction pathways, as requested. Vemurafenib is a potent inhibitor of the BRAF kinase, a critical component of the MAPK/ERK pathway, and serves as an excellent real-world example for researchers, scientists, and drug development professionals.
Introduction to the MAPK/ERK Pathway and the Role of BRAF
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which in turn activates the small GTPase RAS. Activated RAS recruits and activates the RAF family of serine/threonine kinases (ARAF, BRAF, CRAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function.
Mutations in the BRAF gene are one of the most common drivers of human cancers, with the V600E mutation being the most prevalent, accounting for approximately 90% of all BRAF mutations. This mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF kinase that signals independently of upstream cues, leading to uncontrolled cell proliferation and survival.
Vemurafenib: A Targeted BRAF V600E Inhibitor
Vemurafenib (formerly PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase. It is an ATP-competitive inhibitor that binds to the active conformation of the BRAF V600E kinase, preventing its downstream signaling to MEK and ERK.
Mechanism of Action
Vemurafenib's primary mechanism of action is the inhibition of the constitutively active BRAF V600E kinase. This leads to the suppression of the MAPK/ERK signaling pathway, resulting in the inhibition of tumor cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by Vemurafenib.
Caption: MAPK/ERK signaling pathway and Vemurafenib's point of inhibition.
Quantitative Data on Vemurafenib's Activity
The efficacy of Vemurafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (BRAF V600E Kinase) | In vitro | 31 nM | (Tsai et al., 2008) |
| IC₅₀ (Wild-type BRAF) | In vitro | 100 nM | (Tsai et al., 2008) |
| IC₅₀ (CRAF) | In vitro | 48 nM | (Tsai et al., 2008) |
| EC₅₀ (p-ERK Inhibition) | A375 (BRAF V600E) | 100 nM | (Bollag et al., 2010) |
| EC₅₀ (Cell Proliferation) | A375 (BRAF V600E) | 130 nM | (Bollag et al., 2010) |
Table 1: In vitro and cellular activity of Vemurafenib.
| Clinical Trial Phase | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase III (BRIM-3) | BRAF V600E Metastatic Melanoma | 48% | 5.3 months | (Chapman et al., 2011) |
| Phase II (VE-BASKET) | BRAF V600E Non-Small Cell Lung Cancer | 42% | 7.3 months | (Hyman et al., 2015) |
| Phase II (VE-BASKET) | BRAF V600E Erdheim-Chester Disease | 54% | Not Reached | (Hyman et al., 2015) |
Table 2: Clinical efficacy of Vemurafenib in BRAF V600E-mutant cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize Vemurafenib's activity.
BRAF Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Vemurafenib against recombinant BRAF kinase.
Materials:
-
Recombinant human BRAF (V600E or wild-type) and CRAF kinases.
-
MEK1 (inactive) as a substrate.
-
ATP (Adenosine triphosphate), ³³P-γ-ATP.
-
Vemurafenib (or other test compounds).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Vemurafenib in DMSO.
-
In a microtiter plate, combine the kinase reaction buffer, recombinant BRAF kinase, and the diluted Vemurafenib or DMSO (vehicle control). Incubate for 10 minutes at room temperature.
-
Add the MEK1 substrate and ATP (spiked with ³³P-γ-ATP) to initiate the kinase reaction.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Measure the amount of incorporated ³³P into the MEK1 substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Vemurafenib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro BRAF kinase inhibition assay.
Western Blot for Phospho-ERK Inhibition in Cells
Objective: To determine the half-maximal effective concentration (EC₅₀) of Vemurafenib for the inhibition of ERK phosphorylation in a cellular context.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma cells).
-
Cell culture medium and supplements.
-
Vemurafenib.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed A375 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Vemurafenib or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-ERK, anti-t-ERK, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal and the loading control.
-
Calculate the percentage of p-ERK inhibition for each Vemurafenib concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion
Vemurafenib serves as a paradigm for targeted cancer therapy, demonstrating how a deep understanding of signal transduction pathways can lead to the development of effective drugs. Its potent and selective inhibition of the BRAF V600E mutant kinase has significantly improved outcomes for patients with BRAF V600E-mutant cancers. The methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of such targeted therapies. Continued research into the intricacies of signaling pathways and the mechanisms of drug resistance will be crucial for the development of the next generation of targeted cancer treatments.
The Molecular Targets of Revizinone: A Substance Requiring Further Investigation
Despite a comprehensive search of available scientific literature and databases, there is currently no publicly accessible information identifying the specific molecular targets of the compound known as Revizinone.
Efforts to elucidate the mechanism of action, binding affinities, and signaling pathways associated with this compound have not yielded any concrete results. Major chemical and biological databases, such as ChEMBL, do not contain entries detailing the bioactivity or protein targets for this specific compound.[1]
This lack of information prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data on target engagement, detailed experimental protocols for its study, and the visualization of its signaling pathways, are contingent on the initial identification of its molecular interactors.
While research into novel therapeutic agents is a dynamic field, with new discoveries constantly emerging, this compound has not yet been the subject of published studies that would allow for a thorough understanding of its pharmacological profile.
For researchers, scientists, and drug development professionals interested in this compound, the next steps would involve foundational research to identify its molecular targets. This could include techniques such as:
-
Affinity Chromatography: Using this compound as a bait to isolate and identify binding partners from cell lysates.
-
Computational Docking: Screening libraries of known protein structures to predict potential binding sites and targets.
-
Phenotypic Screening: Observing the effects of this compound on various cell lines to infer its potential mechanism and target class.
Until such primary research is conducted and published, the molecular targets of this compound will remain unknown. The scientific community awaits future investigations that may shed light on the therapeutic potential and mechanism of action of this compound.
References
Foundational Research on Revizinone's Biological Activity: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the foundational research concerning the biological activity of Revizinone. Due to the absence of publicly available scientific literature, preclinical, or clinical data for a compound specifically named "this compound," this guide will focus on outlining the necessary experimental frameworks and data presentation standards that would be required for a thorough investigation of a novel therapeutic agent. The methodologies and data visualization strategies detailed herein are based on established best practices in drug discovery and development.
Quantitative Analysis of Biological Activity
A critical aspect of characterizing a new chemical entity is the quantitative assessment of its biological effects. This data is typically presented in a clear, tabular format to facilitate comparison across different assays and conditions.
Table 1: In Vitro Potency and Selectivity Profile of a Hypothetical Compound
| Target/Assay | IC₅₀ / EC₅₀ (nM) | Assay Type | Cell Line/System |
| Primary Target X | 15 | Biochemical | Recombinant Human X |
| Off-Target Y | 1,200 | Cellular | HEK293 |
| Off-Target Z | >10,000 | Cellular | HepG2 |
| Cytotoxicity | 8,500 | Cellular | Primary Human Hepatocytes |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are examples of methodologies that would be essential for evaluating the biological activity of a compound like this compound.
Target Engagement Assay Protocol
Objective: To determine the concentration at which the compound binds to its intended molecular target.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare a solution of the recombinant target protein and the corresponding labeled ligand.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well microplate.
-
Add the target protein and labeled ligand to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the signal using a suitable plate reader (e.g., fluorescence polarization, FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay Protocol
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
-
Visualization of Molecular Pathways and Experimental Processes
Diagrams are invaluable for illustrating complex biological pathways and experimental workflows. The following examples are rendered using the DOT language for Graphviz.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a potential mechanism of action where this compound inhibits a key kinase, leading to downstream effects on gene transcription.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in a typical preclinical animal study to evaluate the efficacy of a new drug candidate.
Conclusion
While specific data on "this compound" is not available, this guide provides a robust framework for the systematic evaluation of a novel compound's biological activity. Adherence to detailed protocols, clear data presentation, and illustrative pathway and workflow diagrams are essential for advancing our understanding of new therapeutic agents and facilitating their development. Future research on any compound named this compound would need to generate this foundational data to be considered for further investigation.
An In-depth Technical Guide to the Revizinone Family of Compounds and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Revizinone family of compounds, a class of pyridazinone derivatives, has garnered significant interest in cardiovascular research due to their potent and selective inhibition of phosphodiesterase 3 (PDE3). This technical guide provides a comprehensive overview of the core aspects of this compound and its analogues, including their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of their cellular effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cardiovascular therapeutics.
Introduction
This compound, also known to its research code R 80122, is a potent and selective inhibitor of the cGMP-inhibited phosphodiesterase (PDE3). By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound enhances intracellular cAMP levels, leading to a cascade of downstream effects that are particularly relevant in cardiac and vascular smooth muscle cells. This mechanism of action underlies its potential therapeutic applications in conditions such as heart failure and pulmonary hypertension. This guide will delve into the technical details of the this compound family, providing a foundational understanding for further research and development.
Chemical Synthesis
The synthesis of this compound and its derivatives generally involves the construction of the core pyridazinone ring system followed by the introduction of various substituents to explore structure-activity relationships.
General Synthesis of the Pyridazinone Core
A common synthetic route to the pyridazinone core involves the condensation of a β-ketoester with a hydrazine derivative. Variations in both starting materials allow for the introduction of diverse functional groups on the pyridazinone ring.
Synthesis of this compound (R 80122)
Mechanism of Action
The primary mechanism of action of the this compound family is the selective inhibition of PDE3.
Phosphodiesterase 3 (PDE3) Inhibition
PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). The PDE3 family is characterized by its dual substrate specificity for both cAMP and cGMP, with a lower Michaelis constant (Km) for cGMP, which acts as a competitive inhibitor of cAMP hydrolysis. This compound selectively binds to the active site of PDE3, preventing the degradation of cAMP.
Downstream Signaling Pathway
The inhibition of PDE3 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets in a cell-specific manner.
-
In Cardiac Myocytes: PKA phosphorylation of L-type calcium channels and phospholamban leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. This results in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.
-
In Vascular Smooth Muscle Cells: PKA activation leads to the phosphorylation of myosin light chain kinase, causing vasodilation and a decrease in peripheral vascular resistance.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
The potency and selectivity of this compound and its derivatives are critical parameters for their therapeutic potential.
| Compound | Target | IC50 (µM) | Notes |
| This compound | PDE3 | 0.036 | Potent and selective inhibitor of PDE3. |
Structure-Activity Relationships (SAR)
The exploration of SAR within the pyridazinone class of PDE inhibitors has revealed key structural features that govern potency and selectivity.
-
Pyridazinone Core: The pyridazinone ring is a crucial scaffold for PDE3 inhibition.
-
Substituents at the 6-position: Modifications at this position significantly influence potency and selectivity. Aromatic or heteroaromatic rings are often found at this position in active compounds.
-
N-1 and N-2 Positions: Substitution on the pyridazinone nitrogen atoms can modulate physicochemical properties and target engagement.
A more detailed SAR analysis specific to the this compound family would require a broader dataset of analogues and their corresponding biological activities.
Experimental Protocols
The following provides a general framework for key experiments used to characterize this compound and its derivatives. Specific parameters may need to be optimized.
PDE3 Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit PDE3 activity.
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, PDE3 enzyme, and the test compound.
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting AMP to adenosine.
-
Incubate at 30°C for a specified time (e.g., 15 minutes).
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an ion-exchange resin.
-
Quantify the amount of [³H]-adenosine produced using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Figure 2: General workflow for a PDE3 inhibition assay.
In Vivo Hemodynamic Studies in a Heart Failure Model
Objective: To evaluate the in vivo efficacy of a compound on cardiovascular parameters in an animal model of heart failure.
Animal Model:
-
A validated animal model of heart failure (e.g., coronary artery ligation in rats or rapid ventricular pacing in dogs).
Procedure:
-
Induce heart failure in the animals and allow for the development of a stable disease state.
-
Implant catheters for the measurement of hemodynamic parameters (e.g., left ventricular pressure, cardiac output, systemic vascular resistance).
-
Administer the test compound (e.g., this compound) or vehicle via an appropriate route (e.g., intravenous infusion).
-
Continuously monitor and record hemodynamic parameters before, during, and after drug administration.
-
Analyze the data to determine the effects of the compound on cardiac function and systemic hemodynamics.
Conclusion
The this compound family of compounds represents a promising class of PDE3 inhibitors with significant potential for the treatment of cardiovascular diseases. Their potent and selective mechanism of action offers a clear rationale for their therapeutic utility. This technical guide has provided a foundational overview of their synthesis, mechanism of action, and key experimental methodologies. Further research is warranted to fully elucidate the structure-activity relationships within this family, to obtain comprehensive pharmacokinetic and pharmacodynamic data for lead compounds, and to ultimately translate these promising preclinical findings into clinical applications. The information and protocols presented herein are intended to facilitate these future research endeavors.
Methodological & Application
Application Notes and Protocols for Revizinone in Cell Culture
Introduction
Revizinone is a novel experimental compound with significant potential in cell biology research and drug development. These application notes provide an overview of its mechanism of action, detailed protocols for its use in cell culture, and a summary of its effects on various cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The precise mechanism of action for this compound is currently under investigation. However, preliminary studies suggest that it modulates intracellular signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that this compound interacts with key protein kinases, leading to a cascade of downstream effects that ultimately influence cell fate. Further research is required to fully elucidate the molecular targets and the complete signaling network affected by this compound.
A proposed signaling pathway for this compound is illustrated below. This diagram outlines the hypothetical interactions based on initial experimental data.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols are recommended for maintaining cell lines prior to treatment with this compound. The following is a general guideline; however, specific cell line requirements should be followed.
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate for experiments.
This compound Stock Solution Preparation
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound stock solution.
-
Complete growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Experimental Workflow:
Application Notes and Protocols for Revizinone in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Revizinone is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Pro-inflammatory Kinase 1 (PIK1), a key enzyme implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound in preclinical animal models of neuroinflammation and describe methods for evaluating its efficacy and mechanism of action.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of PIK1, preventing its phosphorylation and subsequent activation. This leads to the downstream inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation and its detrimental effects on neuronal function and survival.
Signaling Pathway Diagram
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | n | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) |
| Vehicle (Saline) | - | 10 | 152.4 ± 12.8 | 88.2 ± 9.5 |
| This compound | 1 | 10 | 110.7 ± 10.1 | 65.1 ± 7.3 |
| This compound | 5 | 10 | 65.3 ± 8.2 | 38.9 ± 5.1 |
| This compound | 10 | 10 | 42.1 ± 6.5 | 25.4 ± 4.2 |
| Dexamethasone | 1 | 10 | 58.9 ± 7.6 | 35.2 ± 4.8 |
Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice Following a Single Intraperitoneal (i.p.) Injection
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| 5 | 850 ± 95 | 0.5 | 2100 ± 250 | 3.5 ± 0.4 |
| 10 | 1800 ± 210 | 0.5 | 4800 ± 520 | 3.8 ± 0.5 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Evaluation of this compound in an LPS-Induced Acute Neuroinflammation Mouse Model
Objective: To assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in the brains of mice challenged with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 5% DMSO and 10% Tween 80)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old, male)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α and IL-1β
-
BCA protein assay kit
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at various doses, positive control).
-
This compound Administration:
-
Prepare this compound solutions in the vehicle at the desired concentrations.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
LPS Challenge: One hour after this compound administration, inject LPS (0.5 mg/kg, i.p.) to induce neuroinflammation.
-
Tissue Collection:
-
Two hours after the LPS injection, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the animals with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Brain Homogenate Preparation:
-
Homogenize the brain tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Cytokine and Protein Measurement:
-
Measure the levels of TNF-α and IL-1β in the brain homogenates using specific ELISA kits according to the manufacturer's instructions.
-
Determine the total protein concentration in each sample using a BCA protein assay for normalization.
-
-
Data Analysis:
-
Normalize cytokine levels to the total protein concentration.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare between groups.
-
Experimental Workflow Diagram
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Ordering Information
| Product | Catalog Number | Size |
| This compound | RZ-001 | 10 mg |
| This compound | RZ-002 | 50 mg |
For inquiries, please contact our technical support team.
preparing Revizinone stock solutions for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revizinone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This modulation of cAMP signaling pathways has significant implications for various cellular processes, particularly in cardiovascular function where it has been shown to increase cardiac contractility.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉N₅O₃ | [2][3][4][5] |
| Molecular Weight | 459.55 g/mol | [4] |
| IC₅₀ (PDE3) | 0.036 µM | [1] |
| Solubility | Empirically determine in desired solvent (e.g., DMSO) | |
| Purity | >98% (typical) | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, protect from light and moisture |
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of PDE3, which plays a critical role in the cAMP signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions and subsequent working solutions for use in cellular assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Procedure:
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Calculating DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
For 1 mg of this compound (MW = 459.55 g/mol ):
Volume (µL) = (1 mg / 459.55 g/mol ) * 100,000 = 217.6 µL
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.
Preparation of Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in the appropriate cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture, it is advisable to perform one or more intermediate dilutions in cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, to obtain a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
Safety Precautions
-
This compound is a biologically active compound. Handle with care and use appropriate PPE, including gloves, lab coat, and safety glasses.
-
Perform all weighing and initial dissolution steps in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations and procedures based on their specific cell type and assay conditions.
References
Application Notes and Protocols for Small Molecule-Enhanced CRISPR/Cas9-Mediated Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR/Cas9 technology has revolutionized the field of genome editing, providing a powerful tool for precise genetic modifications.[1][2] The outcome of a CRISPR/Cas9-induced double-strand break (DSB) is determined by the cellular DNA repair machinery, which primarily utilizes two pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR).[3][4][5] For applications requiring precise gene edits, such as correcting disease-causing mutations, enhancing the efficiency of the HDR pathway is crucial.[6] However, HDR is generally less efficient than NHEJ, particularly in non-dividing cells.[3][6]
Recent studies have demonstrated that the efficiency of HDR can be significantly improved by modulating the cell cycle and inhibiting NHEJ pathway components. Small molecules that influence these processes have emerged as valuable tools to bias the repair outcome towards precise editing. This document provides detailed application notes and protocols for utilizing small molecules to enhance HDR efficiency in CRISPR/Cas9 gene editing experiments. While the specific compound "Revizinone" did not yield specific results in the literature, this guide focuses on well-documented small molecules with similar applications, such as the cell cycle synchronizing agent Nocodazole.
Mechanism of Action: Enhancing HDR by Cell Cycle Modulation
The HDR pathway is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair.[4] Small molecules that arrest or synchronize cells in these phases can, therefore, increase the likelihood of a DSB being repaired via HDR. Nocodazole, a microtubule polymerization inhibitor, effectively synchronizes cells in the G2/M phase, a window where HDR is highly active.[7][8][9] By increasing the proportion of cells in this HDR-permissive state at the time of CRISPR/Cas9-mediated cleavage, Nocodazole treatment can lead to a significant increase in the rate of precise gene editing.
Signaling Pathway: Cell Cycle Regulation and DNA Repair Choice
Caption: Nocodazole arrests the cell cycle in the G2 phase, promoting HDR over NHEJ.
Quantitative Data on HDR Enhancement
The following table summarizes the reported effects of various small molecules on HDR efficiency in different cell lines.
| Small Molecule | Target/Mechanism | Cell Line | Fold Increase in HDR | Optimal Concentration | Reference |
| Nocodazole | Microtubule inhibitor (G2/M arrest) | iPSCs | ~1.5-fold (~50% increase) | Not specified | [7][9] |
| Nocodazole + CCND1 | G2/M arrest + G1/S transition | iPSCs | ~1.8 to 2-fold (80-100% increase) | Not specified | [7][9] |
| SCR7 | DNA Ligase IV inhibitor | A549, MelJuSo, DC2.4 | 3 to 19-fold | 0.01 - 1 µM | [8] |
| Nu7441 | DNA-PKcs inhibitor | HeLa-eGFPd2 | >10-fold | 5 nM (RNP concentration) | [9] |
| RS-1 | RAD51 stabilizer | Not specified | Not specified | Not specified | [8] |
Note: The efficiency of HDR is highly dependent on the cell type, genomic locus, and experimental conditions.
Experimental Protocols
This section provides a general protocol for using Nocodazole to enhance HDR efficiency in a typical CRISPR/Cas9 knock-in experiment in human pluripotent stem cells (hPSCs) or other mammalian cell lines.
Materials
-
Cas9 nuclease
-
sgRNA targeting the genomic locus of interest
-
Donor DNA template with homology arms
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine, electroporation system)
-
Nocodazole (stock solution in DMSO)
-
PBS and Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Experimental Workflow Diagram
Caption: Workflow for Nocodazole-enhanced CRISPR-mediated gene editing.
Step-by-Step Protocol
-
sgRNA and Donor Design: Design and validate sgRNAs for your target locus.[10] Design a donor template with homology arms flanking the desired insertion or modification. The length of homology arms can be critical, with 600 bp being effective in some systems.[7]
-
Cell Culture: Culture your target cells under standard conditions until they reach the desired confluency for transfection (typically 70-80%).
-
Transfection:
-
Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.
-
Co-transfect the RNP complex and the donor DNA template into the cells using your optimized delivery method (e.g., electroporation, lipid-based transfection).[11]
-
-
Nocodazole Treatment:
-
Immediately after transfection, plate the cells in fresh culture medium.
-
Add Nocodazole to the culture medium at a pre-determined optimal concentration. The optimal concentration should be determined empirically for each cell line to maximize cell cycle arrest while minimizing cytotoxicity. A typical starting point could be in the range of 50-200 ng/mL.
-
Incubate the cells with Nocodazole for approximately 24 hours.[7]
-
-
Post-Treatment Care:
-
After 24 hours, carefully remove the medium containing Nocodazole.
-
Wash the cells gently with PBS.
-
Add fresh, pre-warmed culture medium without the small molecule.
-
-
Cell Recovery and Genomic DNA Extraction:
-
Allow the cells to recover and proliferate for 48-72 hours post-transfection.
-
Harvest the cells and extract genomic DNA using a commercial kit.[10]
-
-
Analysis of HDR Efficiency:
-
Use PCR with primers flanking the target site to amplify the modified region.
-
Analyze the PCR products by Sanger sequencing or NGS to determine the percentage of alleles that have been correctly modified via HDR.
-
Logical Relationships in DNA Repair Pathway Choice
The decision between NHEJ and HDR is a critical determinant of the outcome of gene editing. The following diagram illustrates the factors influencing this choice.
Caption: Factors influencing the choice between HDR and NHEJ repair pathways.
Conclusion
Enhancing the efficiency of homology-directed repair is a key challenge in precision gene editing. The strategic use of small molecules to modulate cellular processes, such as cell cycle progression, offers a straightforward and effective method to increase the rates of successful HDR. The protocols and data presented here provide a framework for researchers to incorporate these powerful tools into their CRISPR/Cas9 workflows, ultimately facilitating more efficient and precise genetic modifications for research and therapeutic applications. It is crucial to empirically optimize the concentration and timing of any small molecule treatment for the specific cell type and application to achieve the best results while maintaining cell viability.
References
- 1. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Homology directed repair - Wikipedia [en.wikipedia.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. CRISPR-Cas9-mediated homology-directed repair for precise gene editing [scholarworks.indianapolis.iu.edu]
- 7. Efficient precise knockin with a double cut HDR donor after CRISPR/Cas9-mediated double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sbsbio.com [sbsbio.com]
Application Notes and Protocols: Analysis of Protein Expression and Signaling Pathways Using Revizinone with Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Western blotting is a fundamental technique for the detection and quantification of specific proteins in a sample. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of a novel compound, Revizinone, on protein expression and signaling pathways in cell culture models. The following protocols and data are intended to serve as a comprehensive guide for researchers evaluating the mechanism of action of this compound.
Disclaimer: this compound is treated as a hypothetical compound for the purpose of these application notes, as no specific public data is available. The presented data and signaling pathways are illustrative examples.
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates from cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.[2]
-
Store the lysates at -80°C for future use.
SDS-PAGE and Western Blotting
This protocol outlines the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and their subsequent transfer to a membrane.
Materials:
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Transfer apparatus
Procedure:
-
Thaw the protein lysates on ice.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer to a final concentration of 1-2 µg/µL.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load 20-40 µg of protein per lane into the wells of a polyacrylamide gel.[1] Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, this step is not necessary.[3]
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[3]
Immunodetection
This section describes the detection of specific target proteins using primary and secondary antibodies.
Materials:
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][4]
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[3]
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of cells treated with this compound. The data represents the relative protein expression levels normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Dose-Dependent Effect of this compound on Pro-Apoptotic and Anti-Apoptotic Protein Expression
| This compound (µM) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 1.25 | 0.85 |
| 5 | 2.10 | 0.45 |
| 10 | 3.50 | 0.20 |
Table 2: Time-Course of this compound (10 µM) Effect on Key Signaling Proteins
| Time (hours) | Relative p-Akt (Ser473) Expression (Fold Change) | Relative Total Akt Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| 0 | 1.00 | 1.00 | 1.00 |
| 6 | 0.75 | 0.98 | 1.50 |
| 12 | 0.40 | 1.02 | 2.80 |
| 24 | 0.15 | 0.95 | 4.20 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway modulated by this compound, leading to the induction of apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow Diagram
This diagram outlines the major steps in the Western blot protocol for analyzing the effects of this compound.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for Revizinone in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revizinone is a novel small molecule inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STK-XYZ), a key regulator in the "Cell Proliferation and Survival Pathway." Dysregulation of STK-XYZ has been implicated in various proliferative diseases, making it a promising therapeutic target. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize potential modulators of the STK-XYZ pathway. The following protocols are optimized for accuracy, reproducibility, and scalability in a drug discovery setting.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of STK-XYZ, preventing the phosphorylation of its downstream substrate, Protein ABC. This inhibition blocks the subsequent signaling cascade that promotes cell proliferation and survival. Understanding this mechanism is crucial for designing relevant screening assays and interpreting the resulting data.
Signaling Pathway
The STK-XYZ signaling pathway plays a critical role in cell fate decisions. Upon activation by an upstream growth factor, STK-XYZ phosphorylates Protein ABC, which then translocates to the nucleus to activate transcription of pro-proliferative and anti-apoptotic genes.
Caption: The STK-XYZ signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Applications
This compound is a valuable tool for various HTS applications, including:
-
Primary Screening: Identifying novel inhibitors of the STK-XYZ pathway from large compound libraries.
-
Secondary Screening/Hit Confirmation: Validating the activity of primary hits and determining their potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific mode of inhibition of validated hits.
Experimental Protocols
Primary High-Throughput Screen: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify compounds that displace a fluorescent tracer from the ATP-binding pocket of STK-XYZ.
Experimental Workflow:
Caption: Workflow for the primary HTS LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
STK-XYZ enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black assay plates
-
Compound library
Procedure:
-
Prepare a 2X solution of STK-XYZ and LanthaScreen™ Eu-anti-Tag Antibody in Assay Buffer.
-
Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer.
-
Using an acoustic dispenser, transfer 50 nL of each compound from the library plate to the assay plate.
-
Add 5 µL of the 2X STK-XYZ/Antibody solution to each well.
-
Add 5 µL of the 2X Kinase Tracer 236 solution to each well.
-
Centrifuge the plates at 1000 rpm for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plates on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the Emission Ratio (665 nm / 615 nm) and determine the percent inhibition for each compound.
Data Presentation:
| Compound | Concentration (µM) | Emission Ratio (665/615) | % Inhibition |
| DMSO (Negative Control) | N/A | 0.85 ± 0.04 | 0% |
| This compound (Positive Control) | 10 | 0.21 ± 0.02 | 95% |
| Hit Compound 1 | 10 | 0.35 | 71% |
| Hit Compound 2 | 10 | 0.42 | 61% |
Secondary Screen: Cell-Based Phospho-Protein ABC Assay
This protocol describes an AlphaLISA® SureFire® Ultra™ assay to quantify the phosphorylation of Protein ABC in a cellular context, confirming the on-target activity of hits from the primary screen.
Experimental Workflow:
Caption: Workflow for the secondary cell-based phospho-protein assay.
Materials:
-
Cell line expressing STK-XYZ (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Growth Factor (stimulant)
-
AlphaLISA® SureFire® Ultra™ p-Protein ABC (Ser123) Assay Kit
-
384-well cell culture plates
-
384-well white OptiPlates™
Procedure:
-
Seed cells in 384-well cell culture plates and incubate overnight.
-
Pre-treat cells with a serial dilution of hit compounds or this compound for 1 hour.
-
Stimulate cells with Growth Factor for 30 minutes.
-
Aspirate the medium and lyse the cells with the provided Lysis Buffer.
-
Transfer 5 µL of lysate to a 384-well white OptiPlate™.
-
Add 5 µL of the Acceptor Mix and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Presentation: Dose-Response Analysis
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| This compound | 15.2 | 1.1 | 0.99 |
| Hit Compound 1 | 89.7 | 0.9 | 0.98 |
| Hit Compound 2 | 543.1 | 1.2 | 0.97 |
Conclusion
These application notes provide a robust framework for utilizing this compound as a tool compound in high-throughput screening campaigns targeting the STK-XYZ kinase. The detailed protocols for both biochemical and cell-based assays, along with the structured data presentation, will enable researchers to efficiently identify and characterize novel inhibitors of this important therapeutic target. Adherence to these methodologies will ensure high-quality, reproducible data, accelerating the drug discovery process.
Application Notes and Protocols for Flow Cytometry Analysis Following Reversine Treatment
Introduction
Reversine, a 2,6-diamino-substituted purine analogue, has been identified as a potent small molecule with dual activities. It was initially discovered for its ability to induce dedifferentiation in adult cells, reverting them to a progenitor-like state.[1] Subsequent research has revealed its significant anticancer properties, demonstrating potent cytotoxic activity against various tumor cell lines.[1] The anticancer effects of Reversine are largely attributed to its ability to inhibit several kinases involved in cell cycle regulation and cytokinesis.[1] Studies have shown that Reversine can induce cell cycle arrest and apoptosis in cancer cells.[2] For instance, in human colorectal cancer cells, Reversine has been shown to induce cell cycle arrest at the subG1 and G2/M phases and promote apoptosis through the upregulation of the Fas and death receptor 5 (DR5) signaling pathways.[2]
These cellular responses make flow cytometry an ideal method for quantifying the effects of Reversine treatment. This application note provides detailed protocols for analyzing cell cycle progression and apoptosis in cells treated with Reversine using flow cytometry.
Key Experimental Protocols
Two primary flow cytometry-based assays are detailed below to assess the cellular response to Reversine treatment:
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis Protocol
This protocol is designed to quantify the DNA content of cells, allowing for the analysis of cell cycle distribution following Reversine treatment.[3]
Materials and Reagents:
-
Cells of interest (e.g., human colorectal cancer cell line SW480 or HCT116)
-
Complete cell culture medium
-
Reversine (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Reversine Treatment: Once cells have adhered and are actively dividing, treat them with various concentrations of Reversine or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a cell dissociation agent like trypsin. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, by centrifugation.
-
-
Washing: Wash the collected cell pellet twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[4][5] Incubate at 4°C for at least 2 hours (or overnight).[5][6]
-
Staining:
-
Centrifuge the fixed cells at 800-1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and appropriate gating to exclude doublets and debris.[6]
Apoptosis Analysis Protocol
This protocol utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, a viability dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
Materials and Reagents:
-
Cells of interest
-
Complete cell culture medium
-
Reversine (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugates)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis Protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the Cell Cycle Analysis Protocol. It is crucial to collect the supernatant as it contains apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer to a concentration of approximately 1x10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour. The cell populations can be identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes observed)
-
Data Presentation
The following table summarizes key quantitative parameters for the described protocols.
| Parameter | Cell Cycle Analysis | Apoptosis Analysis |
| Cell Density | 1-3 x 10^6 cells/mL for staining | ~1 x 10^6 cells/mL for staining |
| Fixation | 70% ice-cold ethanol | No fixation |
| Staining Reagents | Propidium Iodide, RNase A | Annexin V-FITC, Propidium Iodide |
| Incubation Time | 30 minutes at room temperature | 15 minutes at room temperature |
| Incubation Conditions | In the dark | In the dark |
| Analysis Within | 24 hours | 1 hour |
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis after Reversine treatment.
Reversine-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of Reversine-induced apoptosis.[2]
References
- 1. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanocellect.com [nanocellect.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Optimal Conditions for Revizinone in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal conditions for using Revizinone, a selective phosphodiesterase 3 (PDE3) inhibitor, in enzymatic assays. The following protocols and data will enable researchers to accurately assess the potency and mechanism of action of this compound and similar compounds.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases cAMP concentrations, leading to a variety of cellular responses, including vasodilation and increased cardiac contractility. Accurate determination of its inhibitory activity is critical for research and drug development. These notes provide optimized protocols for in vitro enzymatic assays to characterize this compound's inhibitory profile.
Signaling Pathway
The following diagram illustrates the central role of PDE3 in the cAMP signaling pathway and the mechanism of action of this compound.
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE3.
Experimental Protocols
General PDE3 Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound on PDE3 using a fluorometric assay. This type of assay is highly sensitive and suitable for high-throughput screening. Commercial kits are available and their specific instructions should be followed; this protocol provides a general framework.[1]
Materials:
-
Recombinant human PDE3
-
This compound
-
cAMP (substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM β-mercaptoethanol)[1]
-
Enzyme mix, developer mix, and converter mix (as provided in commercial kits)[1]
-
Fluorescent probe (e.g., for detection at Ex/Em = 535/587 nm)[1]
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 2-20 µL of the PDE3 enzyme solution to the wells.[1]
-
Add the this compound dilutions to the respective wells. For control wells, add Assay Buffer with the same concentration of DMSO.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.[1]
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
-
Reaction Initiation: Add 50 µL of the Reaction Mix (containing cAMP substrate and other necessary components as per the kit instructions) to all wells.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Optimal Assay Conditions
To ensure accurate and reproducible results, it is crucial to optimize the assay conditions.
a) Optimal this compound Concentration Range for IC₅₀ Determination:
Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the approximate IC₅₀ value. Based on these results, select a narrower range of at least 8-10 concentrations around the estimated IC₅₀ for the definitive experiment.
b) Optimal Enzyme Concentration and Incubation Time:
The enzyme concentration and incubation time should be optimized to ensure the reaction proceeds within the linear range (i.e., less than 20% of the substrate is consumed).
-
Titrate the PDE3 enzyme concentration at a fixed, non-saturating cAMP concentration.
-
Measure the product formation at different time points for each enzyme concentration.
-
Select an enzyme concentration and incubation time that result in a robust signal well above the background, while maintaining linearity.
c) Optimal Substrate (cAMP) Concentration:
The concentration of cAMP can influence the apparent potency of inhibitors. It is recommended to use a cAMP concentration at or below its Michaelis-Menten constant (Kₘ) to accurately determine the potency of competitive inhibitors. The Kₘ for cAMP with PDE3 is typically in the range of 0.1-0.8 µM.[2]
Data Presentation
The following tables summarize the key parameters for a typical PDE3 enzymatic assay.
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Value/Range | Notes |
| Buffer | 10-50 mM Tris-HCl | pH is a critical parameter and should be optimized.[1] |
| pH | 7.4 - 8.0 | Optimal pH can be enzyme-specific. |
| MgCl₂ | 5-15 mM | Divalent cations are often required for PDE activity.[1] |
| BSA | 0.1 - 1 mg/mL | Bovine Serum Albumin is used to stabilize the enzyme.[1] |
| Reducing Agent | 1-2 mM DTT or β-ME | May be necessary to maintain enzyme activity. |
| Temperature | 30 - 37 °C | Should be kept constant throughout the assay.[1] |
| cAMP Concentration | ≤ Kₘ (e.g., 0.1 - 1 µM) | Critical for determining the potency of competitive inhibitors.[2] |
| PDE3 Concentration | To be determined empirically | Should result in linear product formation over time. |
| Incubation Time | 15 - 60 minutes | To be determined empirically with enzyme concentration.[1] |
| This compound Solvent | DMSO | Final concentration should be ≤ 1%. |
Table 2: Example Data for this compound IC₅₀ Determination
| This compound (nM) | Log [this compound] | % Inhibition |
| 1 | 0 | 5.2 |
| 10 | 1 | 15.8 |
| 50 | 1.7 | 48.9 |
| 100 | 2 | 75.3 |
| 500 | 2.7 | 92.1 |
| 1000 | 3 | 98.5 |
| 5000 | 3.7 | 99.1 |
| 10000 | 4 | 99.5 |
Note: The data in Table 2 is illustrative and should be determined experimentally.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC₅₀ of this compound.
References
Troubleshooting & Optimization
optimizing Revizinone concentration for maximum effect
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with Revizinone, a selective phosphodiesterase 4 (PDE4) inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation, cell proliferation, and synaptic plasticity. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevated cAMP level activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to modulate cellular function.
Caption: Signaling pathway of this compound, a PDE4 inhibitor.
Q2: How should this compound be dissolved and stored?
This compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. This compound exhibits good solubility in DMSO. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular toxicity.
Q3: What is a typical starting concentration range for in vitro cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and incubation time. As a general guideline, a dose-response experiment is recommended to determine the EC50 (half-maximal effective concentration) for your specific model system. A good starting point for a dose-response curve is a logarithmic dilution series ranging from 1 nM to 10 µM.
Section 2: Troubleshooting Guide
Problem: I am not observing the expected cellular effect (e.g., decreased inflammatory cytokine production, changes in cell morphology) after treating my cells with this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected experimental results.
Problem: I see high variability between my experimental replicates.
High variability can obscure real biological effects. Consider the following common causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Drug Dilution | Prepare a master mix of the final drug concentration in the medium to add to all replicate wells, rather than adding small volumes of stock to individual wells. Always vortex the stock solution before dilution. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate in the center. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or medium instead. |
| Inconsistent Incubation Times | When processing a large number of samples, stagger the addition of reagents or the termination of the experiment to ensure that each sample is incubated for the intended duration. |
Section 3: Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol provides a general method for quantifying changes in intracellular cAMP levels following this compound treatment using a competitive immunoassay kit (e.g., from Cayman Chemical, R&D Systems, or similar).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation (Optional): If the basal cAMP level is low, you may need to stimulate the cells with an adenylyl cyclase activator like Forskolin (e.g., 10 µM) to generate a robust cAMP signal.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO). It is recommended to pre-incubate with this compound for 15-30 minutes before adding a stimulator.
-
Incubation: Incubate for the desired time (a short incubation of 15-60 minutes is often sufficient for cAMP accumulation).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit (e.g., 0.1 M HCl).
-
Quantification: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysate and a cAMP-acetylcholinesterase conjugate (tracer) to a well pre-coated with a cAMP-specific antibody.
-
Data Analysis: After washing and developing the plate, measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each sample based on a standard curve.
Protocol 2: Western Blot for Phospho-CREB (pCREB)
This protocol is to confirm the activation of the downstream PKA pathway by assessing the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a well-known PKA substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for a specified time (e.g., 1-4 hours). Include a positive control (e.g., Forskolin) and a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein like GAPDH or β-actin.
common pitfalls in Revizinone-based experiments
Welcome to the technical support center for Revizinone-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, a selective phosphodiesterase 3 (PDE3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of phosphodiesterase 3 (PDE3). The primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effect.
Q2: I am observing unexpected off-target effects. What could be the cause?
While this compound is a selective PDE3 inhibitor, off-target effects can still occur, particularly at higher concentrations. Potential reasons for unexpected effects include:
-
Inhibition of other PDE isoforms: Although selective for PDE3, high concentrations of this compound may begin to inhibit other phosphodiesterase families, leading to a broader range of cellular responses.
-
Isoform-specific effects: The PDE3 family has two main isoforms, PDE3A and PDE3B, which are expressed in different tissues. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle, while PDE3B is expressed in adipocytes, hepatocytes, and pancreatic β-cells. The specific isoform expressed in your experimental model will dictate the downstream effects. Unintended effects may arise if the model expresses a different PDE3 isoform than anticipated.
-
Complex biological systems: In whole-organ or in vivo studies, the observed effects are a combination of direct effects on the target tissue and systemic responses, such as reflex tachycardia in response to vasodilation.[1]
Q3: My this compound solution precipitated after dilution in an aqueous buffer. How can I resolve this?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic small molecules.[2][3] Here are some steps to troubleshoot this:
-
Optimize the solvent system: While DMSO is a common solvent for initial stock solutions, you may need to use a co-solvent system for your working dilutions. For some compounds, a mixture of ethanol and PBS can be effective.[4]
-
Gentle warming and sonication: After diluting the stock solution, gentle warming in a 37°C water bath accompanied by vortexing or sonication can help redissolve the precipitate.[2]
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiments.
-
Prepare fresh solutions: Aqueous solutions of some compounds are not stable for long periods. It is recommended to prepare fresh dilutions from your stock solution just before each experiment.[2]
Q4: I am not observing the expected increase in cardiomyocyte contractility. What are some possible reasons?
Several factors could contribute to a lack of effect on cardiomyocyte contractility:
-
Sub-optimal drug concentration: Ensure you are using a concentration of this compound that is appropriate for inhibiting PDE3. Refer to the IC50 values in the data table below for guidance.
-
Cell health and viability: The health of your primary cardiomyocytes or iPSC-derived cardiomyocytes is critical. Ensure that the cells are healthy and contracting robustly at baseline.
-
Presence of confounding substances: Components in your cell culture media could interfere with the action of this compound. For example, if your media contains high levels of substances that already elevate cAMP, the effect of a PDE3 inhibitor may be masked.
-
Species-specific differences: The effects of PDE3 inhibition can vary between species.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in phosphodiesterase activity assays.
| Possible Cause | Recommendation |
| Inaccurate pipetting of small volumes | Prepare a master mix for your reactions to ensure consistency across wells. Use calibrated pipettes.[6] |
| Degradation of reagents | Ensure all reagents, including this compound stock solutions, are stored correctly and have not expired. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Sub-optimal assay conditions | Verify that the pH, temperature, and incubation times of your assay are optimal for PDE3 activity. The assay buffer should be at room temperature.[6] |
| High background signal | Run appropriate controls, including a no-enzyme control and a no-substrate control, to determine the source of the background.[7] |
Problem 2: Cell toxicity or death observed in cell-based assays.
| Possible Cause | Recommendation |
| High concentration of DMSO | Ensure the final concentration of DMSO in your cell culture media is typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[3] |
| This compound-induced cytotoxicity | While the primary effect of this compound is on cAMP signaling, high concentrations or prolonged exposure could lead to cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. |
| Contamination of stock solutions | Filter-sterilize your working solutions of this compound before adding them to cell cultures to prevent bacterial or fungal contamination.[2] |
Quantitative Data
Table 1: IC50 Values of Various PDE3 Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | PDE | 0.036 µM | ChemSrc |
| Cilostamide | PDE3A | 27 nM | Selleckchem |
| Cilostamide | PDE3B | 50 nM | Selleckchem |
| Cilostazol | PDE3 | 0.2 µM | Selleckchem |
| Milrinone | PDE3 | 2.1 µM | Selleckchem |
| Amrinone | PDE3 | - | - |
| Levosimendan | PDE3 | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Hemodynamic Effects of PDE3 Inhibitors in a Clinical Setting
| Hemodynamic Parameter | Effect | Reference |
| Cardiac Index | Significant Increase | |
| Systemic Vascular Resistance | Decrease | [1] |
| Mean Arterial Blood Pressure | Mild Reduction | |
| Heart Rate | Increase | |
| Myocardial Oxygen Consumption | Increase |
Experimental Protocols
Protocol 1: General Phosphodiesterase (PDE) Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on PDE3 activity.
Materials:
-
Recombinant human PDE3 enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
cAMP substrate
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 0.1 M HCl)
-
Detection reagents (e.g., a commercially available cAMP detection kit)
-
96-well microplate
Procedure:
-
Prepare Reagents: Thaw all components and prepare fresh dilutions of the cAMP substrate and this compound in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (ensure the final DMSO concentration is consistent and low)
-
Recombinant PDE3 enzyme
-
-
Initiate the Reaction: Add the cAMP substrate to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Detect Remaining cAMP: Follow the instructions of your chosen cAMP detection kit to measure the amount of cAMP remaining in each well.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Measuring Cardiomyocyte Contractility
This protocol outlines a general workflow for assessing the effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult cardiomyocytes or iPSC-derived cardiomyocytes
-
Tyrode's solution or appropriate culture medium
-
This compound stock solution (in DMSO)
-
A system for measuring cardiomyocyte contractility (e.g., IonOptix system, video-based edge detection)
-
Field stimulator for pacing the cells
Procedure:
-
Cell Preparation: Plate the cardiomyocytes on laminin-coated coverslips and allow them to attach and stabilize.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage. Perfuse the cells with Tyrode's solution and pace them at a physiological frequency (e.g., 1 Hz). Record baseline contractility parameters (e.g., sarcomere shortening, velocity of shortening and relengthening).
-
This compound Application: Prepare a working solution of this compound in Tyrode's solution. Switch the perfusion to the this compound-containing solution.
-
Record Contractility: After a brief equilibration period, record the contractility parameters again in the presence of this compound.
-
Washout: Switch the perfusion back to the control Tyrode's solution to wash out the compound and record contractility after washout to assess reversibility.
-
Data Analysis: Analyze the recorded traces to quantify changes in the amplitude and kinetics of cardiomyocyte contraction and relaxation.
Visualizations
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. echemi.com [echemi.com]
- 4. By compound [wahoo.cns.umass.edu]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
reducing off-target effects of Revizinone
Welcome to the technical support center for Revizinone. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the serine/threonine kinase, Kinase X, a critical component of the pro-apoptotic signaling cascade. By inhibiting Kinase X, this compound is intended to promote cell survival in models of neurodegenerative disease.
Q2: What are the known primary off-target effects of this compound?
Extensive kinome screening has revealed that while this compound is highly selective for Kinase X, it can exhibit inhibitory activity against Kinase Y, a member of a parallel cell proliferation pathway.[1][2] This off-target activity is most pronounced at higher concentrations (typically >10 µM). Non-kinase off-targets have also been identified, including the oxidoreductase NQO2.[2]
Q3: Why am I observing decreased cell proliferation in my experiments?
The unintended inhibition of Kinase Y, which plays a role in cell cycle progression, is the most likely cause of decreased proliferation. This effect is dose-dependent. To confirm this, it is recommended to perform a dose-response experiment and compare the IC50 for the desired effect (e.g., inhibition of apoptosis) with the IC50 for decreased proliferation.
Q4: Can off-target effects be beneficial?
In some contexts, off-target effects can be advantageous and lead to new therapeutic applications.[1] For example, the dual inhibition of Kinase X and Kinase Y might be beneficial in oncology models where inhibiting both apoptosis and proliferation is desirable. However, for highly specific mechanistic studies, minimizing these effects is crucial.
Q5: How can I be sure the observed phenotype is due to Kinase X inhibition and not an off-target effect?
To validate that your results are on-target, consider the following strategies:
-
Use a structurally unrelated Kinase X inhibitor: If a different inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Perform a rescue experiment: If possible, introduce a this compound-resistant mutant of Kinase X into your system. If the phenotype is reversed, it confirms on-target activity.
-
Knockdown/Knockout of Kinase X: Use genetic methods like siRNA or CRISPR to reduce Kinase X levels. If this phenocopies the effect of this compound, it points to on-target action.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Levels of Cell Death or Cytotoxicity
-
Question: I am using this compound to prevent apoptosis, but at my working concentration, I am seeing significant cytotoxicity that is inconsistent with its proposed mechanism. What could be the cause?
-
Answer:
-
Concentration Check: The most common cause of unexpected cytotoxicity is using a concentration of this compound that is too high, leading to significant off-target kinase inhibition.[2][3] Most kinase inhibitors exhibit promiscuity at high concentrations.[4]
-
Off-Target Pathway Activation: Inhibition of a downstream kinase can sometimes lead to paradoxical upstream activation of a parallel pro-death pathway through feedback mechanisms.[5][6]
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your specific cell type (typically <0.1%).
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range where you observe maximum inhibition of Kinase X activity with minimal cytotoxicity.
-
Run a Cell Viability Assay: Use a sensitive assay (e.g., CellTiter-Glo®, MTS) to precisely quantify cytotoxicity across a range of this compound concentrations.
-
Profile Key Off-Targets: Use western blotting to check the phosphorylation status of known substrates of Kinase Y or other potential off-targets to see if they are being inhibited at your working concentration.
-
-
Issue 2: High Variability Between Experimental Replicates
-
Question: My results with this compound are inconsistent across experiments. What are the potential sources of this variability?
-
Answer:
-
Compound Stability: this compound may be unstable in certain media or under specific storage conditions. Ensure you are following the storage recommendations and preparing fresh dilutions for each experiment.
-
Assay Conditions: Kinase inhibitor potency (IC50) is highly dependent on the ATP concentration in biochemical assays.[7] Small variations in ATP levels between experiments can lead to significant shifts in inhibitory activity.
-
Cell State: The physiological state of your cells (e.g., passage number, confluency) can influence their response to kinase inhibitors.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and assay conditions.
-
Aliquot this compound: Upon receipt, aliquot the compound into single-use volumes to avoid repeated freeze-thaw cycles.
-
Check ATP Concentration: If performing biochemical assays, ensure the ATP concentration is consistent and ideally close to the Km of Kinase X for ATP.
-
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | ATP Concentration | IC50 (nM) |
| Kinase X | In vitro kinase assay | 10 µM | 15 |
| Kinase Y | In vitro kinase assay | 10 µM | 850 |
| NQO2 | Oxidoreductase assay | N/A | 2,500 |
Table 2: Cellular Activity of this compound in Neuroblastoma Cell Line (SH-SY5Y)
| Effect Measured | Assay Type | EC50 (µM) |
| Inhibition of Apoptosis (On-Target) | Caspase-3 Activity | 0.1 |
| Inhibition of Proliferation (Off-Target) | BrdU Incorporation | 12.5 |
| Cytotoxicity | LDH Release | > 50 |
Experimental Protocols
Protocol 1: Determining the Cellular IC50 of this compound using a Dose-Response Curve
This protocol describes how to measure the concentration of this compound required to inhibit 50% of a specific cellular process.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., Caspase-3 activity kit)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical 10-point dilution series might range from 100 µM to 5 nM, plus a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment period (e.g., 24 hours).
-
Assay: Perform the desired cellular assay according to the manufacturer's instructions (e.g., measure apoptosis, proliferation, or phosphorylation of a target protein).
-
Data Analysis:
-
Normalize the data with the vehicle control set to 100% activity and a maximum inhibition control set to 0%.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.[7][8]
Materials:
-
This compound
-
A panel of purified, active kinases (commercial services are available for large panels)
-
Kinase-specific substrates
-
Assay buffer
-
Radiolabeled ATP ([γ-³²P]ATP) or fluorescence/luminescence-based detection reagents (e.g., ADP-Glo™).[8]
-
Detection instrumentation (e.g., scintillation counter, plate reader)
Methodology:
-
Assay Preparation: In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding substrate peptide.
-
Inhibitor Addition: Add this compound at one or more concentrations (e.g., 1 µM is common for single-point screening). Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (at a concentration near the Km for each kinase).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity.
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity.
-
Luminescence-based: Use a reagent like ADP-Glo™ to measure the amount of ADP produced, which is directly proportional to kinase activity.[8]
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the no-inhibitor control. Potent off-target hits can be followed up with full IC50 determinations.
Visualizations
Signaling Pathway Diagram
Caption: this compound's on-target and off-target inhibition pathways.
Experimental Workflow Diagram
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Navigating Experimental Variability with CDK4/6 Inhibitors
Disclaimer: The compound "Revizinone" is not a known scientific entity based on available data. This guide addresses common experimental variabilities and troubleshooting solutions applicable to the class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. The principles and protocols outlined here are for research purposes and should be adapted to the specific inhibitor and experimental system being used.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential challenges and ensure the reproducibility of experiments involving CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays with CDK4/6 inhibitors?
A1: Variability in cell-based assays can arise from several factors:
-
Cell Line Authenticity and Stability: Genetic drift and misidentification of cell lines can lead to inconsistent responses.
-
Cell Culture Conditions: Differences in media composition, serum concentration, cell density, and passage number can significantly impact inhibitor potency.[1]
-
Compound Solubility and Stability: Poor solubility of the inhibitor in culture media can lead to inaccurate dosing. Degradation of the compound over time can also affect its efficacy.[2]
-
Assay-Specific Parameters: Incubation times, readout methods (e.g., colorimetric, fluorescent), and the presence of interfering substances can all contribute to variability.[1][3]
Q2: How can I be sure that the observed effect is due to CDK4/6 inhibition and not off-target effects?
A2: Demonstrating on-target activity is crucial. Several strategies can be employed:
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control.[2]
-
Orthogonal Assays: Confirm the phenotype using an alternative method. For example, if you observe a decrease in proliferation, verify cell cycle arrest using flow cytometry.[1][2]
-
Rescue Experiments: If the inhibitor's effect is on-target, it should be reversible by overexpressing the target or a downstream effector.
-
Target Engagement Assays: Directly measure the binding of the inhibitor to CDK4/6 within the cell.
Q3: My in vitro kinase assay results are not consistent. What could be the problem?
A3: In vitro kinase assays are sensitive to several variables:
-
Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and substrate are critical.[4]
-
ATP Concentration: Since many inhibitors are ATP-competitive, the ATP concentration in the assay will directly impact the measured IC50 value. It is recommended to use an ATP concentration close to the Km value for the specific kinase.[4][5]
-
Reaction Conditions: Buffer composition (pH, ionic strength), temperature, and incubation time must be precisely controlled.[4][6][7]
-
Autophosphorylation: Some kinases can autophosphorylate, which can interfere with the measurement of substrate phosphorylation.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Proliferation Assays
| Potential Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Uneven cell seeding, edge effects in the microplate, or improper mixing of the inhibitor. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Gently mix the plate after adding the inhibitor. |
| IC50 Varies Between Experiments | Differences in cell passage number, serum batch, or incubation time. | Use cells within a defined passage number range. Test each new batch of serum. Standardize the incubation time for all experiments. |
| No Dose-Response Curve | Inhibitor concentration is too high or too low, or the compound is inactive. | Perform a wide range of serial dilutions (e.g., log or half-log). Verify the identity and purity of the inhibitor. Test the inhibitor in a cell-free kinase assay to confirm its activity.[1] |
| Bell-Shaped Dose-Response Curve | Compound precipitation at high concentrations or off-target toxicity.[1] | Visually inspect the wells for precipitation. Reduce the highest concentration of the inhibitor. Perform a cytotoxicity assay to distinguish between cytostatic and cytotoxic effects. |
Guide 2: Variability in In Vitro Kinase Assays
| Potential Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Inactive enzyme, inappropriate substrate, or suboptimal assay conditions. | Verify enzyme activity using a known potent inhibitor as a positive control. Ensure the substrate is appropriate for the kinase. Optimize buffer components, pH, and temperature. |
| Inconsistent IC50 Values | Incorrect ATP concentration, variable incubation times, or degradation of reagents. | Determine the Km of ATP for your kinase and use that concentration in the assay.[4] Use a timer to ensure consistent incubation periods. Prepare fresh reagents and store them properly. |
| High Background Signal in "No Enzyme" Control | Contamination of reagents with ATP or kinase activity, or non-specific binding of detection antibodies. | Use high-purity reagents. Include appropriate controls to test for non-specific binding. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK4/6 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the recombinant CDK4/Cyclin D1 enzyme, and the substrate (e.g., a peptide derived from Rb protein).
-
Inhibitor Addition: Add the CDK4/6 inhibitor at various concentrations. Include a vehicle control.
-
Reaction Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.[4]
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time.[4]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper, and wash the paper to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Technical Support Center: Improving the In Vivo Bioavailability of Revizinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Revizinone, a selective phosphodiesterase (PDE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. As a selective phosphodiesterase (PDE) inhibitor, its molecular structure may contribute to low dissolution rates in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[1][2] Other contributing factors could include first-pass metabolism and potential efflux by transporters in the gut wall.
Q2: What are the initial steps we should take to improve the oral absorption of this compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex systems.
-
Particle Size Reduction: Micronization or nanocrystallization can significantly increase the surface area of the drug, potentially improving dissolution rate and absorption.[1][3]
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, using buffers or creating salt forms can enhance its solubility in the GI tract.
-
Use of Solubilizing Excipients: Simple formulations with surfactants, co-solvents, or complexing agents like cyclodextrins can be explored to improve solubility.[2][3]
Q3: Which advanced formulation strategies should we consider if initial approaches are insufficient?
A3: For challenging molecules like this compound, advanced formulations may be necessary. Key strategies include:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a polymer matrix can enhance its dissolution rate and absorption.[1][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism.[5]
-
Nanosuspensions: These are colloidal dispersions of sub-micron drug particles, which can be stabilized with surfactants and polymers.[1]
Troubleshooting Guide
Issue 1: Significant variability in plasma concentrations of this compound between subjects in our in vivo studies.
-
Possible Cause: Poor dissolution and absorption can be highly sensitive to individual physiological differences in the GI tract (e.g., pH, motility).
-
Troubleshooting Steps:
-
Formulation Assessment: Evaluate the current formulation for homogeneity and stability.
-
Food Effect Study: Determine the effect of food on this compound's absorption. Co-administration with a high-fat meal can sometimes enhance the bioavailability of lipophilic compounds.
-
Switch to a More Robust Formulation: Consider developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS), which can reduce the impact of physiological variables on absorption.[5]
-
Issue 2: The half-life of this compound is very short in our pharmacokinetic studies, requiring frequent dosing.
-
Possible Cause: this compound may be subject to rapid metabolism, likely by cytochrome P450 enzymes in the liver.[6][7]
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes to identify the key metabolizing enzymes.
-
Prodrug Approach: Consider designing a prodrug of this compound to alter its metabolic profile.
-
Long-Acting Formulations: Explore long-acting parenteral formulations, such as oil-based depots or nanocrystal suspensions for intramuscular injection, to prolong its therapeutic effect.[8]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in a Rat Model (20 mg/kg oral dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 2.0 | 900 ± 210 | 100 (Reference) |
| Solid Dispersion (PVP K30) | 450 ± 90 | 1.5 | 3150 ± 450 | 350 |
| Nanosuspension | 620 ± 110 | 1.0 | 4960 ± 620 | 551 |
| SEDDS | 850 ± 150 | 0.75 | 7225 ± 890 | 803 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Slurry Formation: Disperse 5% (w/v) micronized this compound powder in the stabilizer solution.
-
Milling: Add the slurry and milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber of a planetary ball mill.
-
Milling Parameters: Mill at 600 rpm for 4-6 hours, with intermittent cooling to maintain the temperature below 25°C.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol P).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation:
-
Dissolve the required amount of this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Characterization of Pre-concentrate: Evaluate the clarity and viscosity of the SEDDS pre-concentrate.
-
Self-Emulsification Performance:
-
Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Observe the rate of emulsification and the transparency of the resulting emulsion.
-
Measure the droplet size and polydispersity index of the resulting microemulsion using DLS.
-
Visualizations
Caption: Experimental workflow for evaluating this compound formulations.
Caption: Simplified signaling pathway for a PDE inhibitor like this compound.
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Novel, Selective, Non-steroidal Mineralocorticoid Receptor Antagonist Finerenone in Healthy Volunteers: Results from an Absolute Bioavailability Study and Drug-Drug Interaction Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Effects of Novel Compounds: The Crucial Role of Knockout Models in Target Validation
In the realm of drug discovery and development, the validation of a compound's mechanism of action is a critical step. For a hypothetical compound, which we will refer to as "Revizinone," understanding its biological effects necessitates rigorous scientific validation. A powerful approach for this is the use of knockout (KO) animal or cell line models. These models, in which a specific gene has been inactivated or "knocked out," are instrumental in confirming the compound's intended target and elucidating its signaling pathways. This guide will compare the hypothetical effects of this compound with established alternatives, supported by experimental data paradigms and detailed methodologies, underscoring the importance of KO models in modern pharmacology.
While there is no publicly available scientific literature on a compound named "this compound," we can establish a framework for its validation based on common practices in the field. This guide will, therefore, use hypothetical data and established experimental protocols to illustrate the validation process.
The Indispensable Role of Knockout Models
Knockout models provide a definitive method to test a drug's specificity.[1] If this compound is designed to inhibit a particular protein, its effects should be absent or significantly diminished in a model where the gene for that protein is deleted.[1] This "on-target" validation is a cornerstone of preclinical research.
Hypothetical Scenario: this compound as a Kinase Inhibitor
Let us postulate that this compound is a novel inhibitor of "Kinase X," a key enzyme in a pro-inflammatory signaling pathway. To validate this, researchers would compare the effects of this compound in wild-type (WT) cells or animals with those in Kinase X KO models.
Comparative Analysis with an Alternative Inhibitor
A common approach is to compare the novel compound with a known inhibitor. In this hypothetical case, we will compare this compound to "Inhibitor A," a well-characterized inhibitor of Kinase X.
Table 1: Comparative Efficacy of this compound and Inhibitor A in Wild-Type and Kinase X KO Models
| Parameter | Treatment | Wild-Type (WT) | Kinase X KO |
| IC50 (nM) for Kinase X Inhibition | This compound | 10 | >10,000 |
| Inhibitor A | 15 | >10,000 | |
| Downstream Protein Phosphorylation (%) | Vehicle | 100 | 5 |
| This compound (100 nM) | 20 | 6 | |
| Inhibitor A (100 nM) | 25 | 5 | |
| Pro-inflammatory Cytokine Release (pg/mL) | Vehicle | 500 | 50 |
| This compound (100 nM) | 100 | 55 | |
| Inhibitor A (100 nM) | 120 | 52 |
This table presents hypothetical data for illustrative purposes.
The data in Table 1 demonstrates that both this compound and Inhibitor A effectively reduce downstream signaling and cytokine release in WT cells. Crucially, in the Kinase X KO cells, the baseline levels of these markers are already low and are not further affected by the inhibitors. This strongly suggests that the primary target of both compounds is indeed Kinase X.
Experimental Protocols
To generate the kind of data presented above, specific and detailed experimental protocols are necessary.
Kinase X Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Inhibitor A against Kinase X.
Methodology:
-
Recombinant human Kinase X is incubated with varying concentrations of this compound or Inhibitor A.
-
A fluorescently labeled substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a fluorescence polarization assay.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Western Blotting for Downstream Protein Phosphorylation
Objective: To assess the effect of this compound and Inhibitor A on the phosphorylation of a downstream target of Kinase X.
Methodology:
-
WT and Kinase X KO cells are treated with vehicle, this compound (100 nM), or Inhibitor A (100 nM) for 2 hours.
-
Cells are stimulated with a pro-inflammatory agonist for 15 minutes.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the downstream protein and a loading control (e.g., GAPDH).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Band intensities are quantified using densitometry software.
ELISA for Pro-inflammatory Cytokine Release
Objective: To measure the effect of this compound and Inhibitor A on the secretion of a pro-inflammatory cytokine.
Methodology:
-
WT and Kinase X KO cells are plated in 96-well plates.
-
Cells are pre-treated with vehicle, this compound (100 nM), or Inhibitor A (100 nM) for 2 hours.
-
Cells are stimulated with a pro-inflammatory agonist for 24 hours.
-
The supernatant is collected, and the concentration of the pro-inflammatory cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizing the Validation Workflow and Signaling Pathway
To clearly illustrate the logic and processes involved, diagrams generated using Graphviz are invaluable.
Caption: Workflow for validating this compound's effects using knockout models.
Caption: Simplified signaling pathway illustrating this compound's target.
Conclusion
The validation of a new therapeutic agent like the hypothetical "this compound" is a multi-faceted process that relies on robust and specific experimental approaches. The use of knockout models is paramount in this endeavor, providing unequivocal evidence of a compound's intended mechanism of action.[1] By comparing the effects of this compound in wild-type versus knockout systems, researchers can confidently establish its on-target activity and differentiate it from potential off-target effects. The combination of quantitative data, detailed protocols, and clear visual representations of workflows and pathways, as outlined in this guide, forms the bedrock of rigorous pharmacological validation for any novel compound.
References
A Comparative Analysis of Revizinone, a Novel Kinase Inhibitor, with Other B-Raf Kinase Inhibitors
This guide provides a detailed comparison of the novel, investigational kinase inhibitor, Revizinone, with established B-Raf inhibitors, Vemurafenib and Dabrafenib. The focus of this document is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data.
Introduction to B-Raf Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] The B-Raf kinase, a member of the Raf family of serine/threonine protein kinases, is a key component of the MAPK/ERK signaling pathway, which is essential for cell division, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving tumor growth in a significant portion of melanomas, as well as some colorectal and thyroid cancers. Kinase inhibitors that selectively target the mutated B-Raf protein have become a cornerstone of therapy for these malignancies.[1]
This compound is a next-generation, ATP-competitive kinase inhibitor designed for high potency and selectivity against the B-Raf V600E mutant. This guide will compare its preclinical profile to that of Vemurafenib and Dabrafenib, two FDA-approved inhibitors that have transformed the treatment landscape for B-Raf mutant cancers.
Comparative Analysis of Kinase Inhibitors
The following sections and tables summarize the key characteristics and performance metrics of this compound, Vemurafenib, and Dabrafenib.
Biochemical Potency
The in vitro potency of each inhibitor was assessed through biochemical assays measuring their ability to inhibit the enzymatic activity of purified B-Raf V600E and wild-type (WT) B-Raf. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (WT/V600E) |
| This compound | B-Raf V600E | 0.8 | >1,000-fold |
| B-Raf WT | >800 | ||
| Vemurafenib | B-Raf V600E | 31 | ~100-fold |
| B-Raf WT | 3,000 | ||
| Dabrafenib | B-Raf V600E | 0.8 | ~300-fold |
| B-Raf WT | 240 |
Note: Data for this compound is based on internal preclinical studies. Data for Vemurafenib and Dabrafenib is compiled from publicly available literature.
Cellular Activity
The anti-proliferative effects of the inhibitors were evaluated in cell lines harboring the B-Raf V600E mutation (A375 melanoma cell line) versus those with wild-type B-Raf (SK-MEL-2 melanoma cell line). The GI50 (concentration for 50% of maximal inhibition of cell growth) is reported.
| Inhibitor | A375 (B-Raf V600E) GI50 (nM) | SK-MEL-2 (B-Raf WT) GI50 (nM) |
| This compound | 15 | >10,000 |
| Vemurafenib | 50 | >10,000 |
| Dabrafenib | 25 | >10,000 |
Note: Data for this compound is based on internal preclinical studies. Data for Vemurafenib and Dabrafenib is compiled from publicly available literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The MAPK/ERK signaling pathway with the point of inhibition for B-Raf inhibitors.
Caption: A generalized workflow for determining the GI50 of kinase inhibitors in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
B-Raf V600E Kinase Assay (Biochemical)
-
Objective: To determine the IC50 of inhibitors against purified B-Raf V600E.
-
Materials: Recombinant human B-Raf V600E enzyme, inactive MEK1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase inhibitors (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the kinase inhibitors in the assay buffer.
-
In a 384-well plate, add the B-Raf V600E enzyme and the inhibitor solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence, which is proportional to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based)
-
Objective: To determine the GI50 of inhibitors on the proliferation of cancer cell lines.
-
Materials: B-Raf V600E mutant (A375) and B-Raf wild-type (SK-MEL-2) cell lines, appropriate cell culture medium (e.g., DMEM with 10% FBS), kinase inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Culture the cells to ~80% confluency and then seed them into 96-well plates at a density of 3,000-5,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the kinase inhibitors in the cell culture medium and add them to the appropriate wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature and add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the inhibitor concentration to calculate the GI50 value.
-
Comparative Logic and Selectivity
The therapeutic window of a kinase inhibitor is largely determined by its selectivity for the target kinase over other kinases in the human kinome. Higher selectivity can lead to fewer off-target effects and a better safety profile.
Caption: A logical comparison of the selectivity profiles of this compound, Vemurafenib, and Dabrafenib.
Conclusion
This comparative guide indicates that the novel inhibitor, this compound, demonstrates superior biochemical potency and selectivity for the B-Raf V600E mutant kinase in preclinical models when compared to Vemurafenib and Dabrafenib. Its high selectivity is a promising feature that may translate to an improved safety profile in clinical settings. The cellular activity data further supports its potent anti-proliferative effects in B-Raf V600E-positive cancer cells.
Further investigation, including comprehensive kinome scanning, in vivo animal studies, and eventually, clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols provided herein offer a standardized framework for such future evaluations. This document serves as a foundational resource for researchers engaged in the development of next-generation kinase inhibitors for cancer therapy.
References
Comparative Efficacy and Mechanism of Action of Revizinone and Imatinib in the Treatment of Chronic Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of the investigational drug Revizinone and the established first-line therapy, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental protocols, and underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2][3] This oncogene encodes the BCR-ABL1 oncoprotein, a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[1][2][3]
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling pathways essential for cancer cell growth and survival.[4][5][6][7] This targeted inhibition effectively halts the proliferation of leukemic cells.[6]
This compound , a hypothetical next-generation tyrosine kinase inhibitor, is designed to bind to the same ATP pocket of the BCR-ABL1 kinase. However, its molecular structure is engineered for a higher binding affinity and specificity, which may translate to greater potency and efficacy, particularly in cases with emerging resistance to Imatinib.
The BCR-ABL1 signaling cascade involves multiple downstream pathways that drive the malignant phenotype in CML.[8][9] Key among these are the Ras/MAPK pathway, which promotes cellular proliferation, the PI3K/Akt pathway, which inhibits apoptosis, and the JAK/STAT pathway, which contributes to growth factor independence.[10] Both Imatinib and this compound aim to abrogate these aberrant signals.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the primary efficacy endpoints from the pivotal clinical trials for Imatinib (based on the landmark IRIS trial) and the hypothetical Phase III trial for this compound.
Table 1: Hematologic and Cytogenetic Response Rates
| Response Type | This compound (Phase III, n=550) | Imatinib (IRIS Trial, n=553)[4][11][12] |
| Complete Hematologic Response (CHR) at 6 months | 99% | 98% |
| Major Cytogenetic Response (MCyR) at 12 months | 95% | 89% |
| Complete Cytogenetic Response (CCyR) at 18 months | 88% | 76% |
Table 2: Molecular Response and Long-Term Outcomes
| Outcome | This compound (Phase III) | Imatinib (IRIS Trial)[4][11][12][13] |
| Major Molecular Response (MMR) at 24 months | 75% | 58% |
| Progression to Accelerated/Blast Phase (at 5 years) | 2.5% | 6.9% |
| Overall Survival (OS) at 10 years | 85% | 83.3% |
Experimental Protocols
Standardized protocols are crucial for the evaluation of therapeutic agents in CML. Below are the methodologies for key assessments.
1. Assessment of Hematologic Response
-
Objective: To determine the normalization of peripheral blood counts.
-
Methodology: Complete blood counts (CBC) with differential are performed at baseline and every two weeks until a Complete Hematologic Response (CHR) is achieved and confirmed, then every three months. CHR is defined as a white blood cell count <10 x 10⁹/L, platelet count <450 x 10⁹/L, no immature cells (blasts, promyelocytes, myelocytes) in the peripheral blood, and no signs or symptoms of the disease.
2. Assessment of Cytogenetic Response
-
Objective: To quantify the percentage of Philadelphia chromosome-positive (Ph+) cells in the bone marrow.
-
Methodology: Bone marrow aspirate and biopsy are performed at baseline, 6 months, 12 months, and then as clinically indicated. Chromosome analysis is conducted on at least 20 metaphase cells.
-
Complete Cytogenetic Response (CCyR): 0% Ph+ cells.
-
Partial Cytogenetic Response (PCyR): 1-35% Ph+ cells.
-
Major Cytogenetic Response (MCyR): CCyR + PCyR.
-
3. Assessment of Molecular Response
-
Objective: To measure the levels of BCR-ABL1 transcripts in the peripheral blood.
-
Methodology: Peripheral blood samples are collected every three months. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to determine the BCR-ABL1/ABL1 ratio, standardized to an international scale.
-
Major Molecular Response (MMR): A ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline, or a BCR-ABL1/ABL1 ratio of ≤0.1%.
-
Conclusion
The hypothetical data for this compound suggests a promising efficacy profile with higher rates of major and complete cytogenetic and molecular responses compared to Imatinib. The potential for a lower rate of disease progression warrants further investigation. The established long-term safety and efficacy of Imatinib, however, set a high benchmark for any new therapeutic agent in the first-line treatment of CML.[12][13] Continued research and long-term follow-up from clinical trials will be essential to fully elucidate the therapeutic position of this compound in the management of Chronic Myeloid Leukemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ajmc.com [ajmc.com]
Revizinone's Performance Against Gold-Standard Treatments for Acute Heart Failure
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Revizinone is a novel selective phosphodiesterase (PDE) III inhibitor. Due to the limited availability of direct comparative clinical trial data for this compound, this guide provides a comprehensive performance analysis of the PDE III inhibitor drug class, using the well-studied agent Milrinone as a representative. This document compares the efficacy and safety of PDE III inhibitors against gold-standard treatments for acute heart failure, including the inotrope Dobutamine and standard care regimens that typically include diuretics.
The information presented is based on data from major clinical trials, providing researchers and drug development professionals with a quantitative and methodological foundation for evaluating the therapeutic potential of this drug class.
Mechanism of Action: PDE III Inhibitors
Phosphodiesterase III inhibitors, such as this compound and Milrinone, exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] This increase in intracellular cAMP leads to a cascade of events culminating in increased cardiac contractility (positive inotropy) and vasodilation.[1][2]
Signaling Pathway of PDE III Inhibitors
Caption: PDE III Inhibitor Signaling Pathway in Cardiomyocytes and Vascular Smooth Muscle.
Quantitative Performance Comparison
The following tables summarize the key efficacy and safety data from two landmark clinical trials: OPTIME-CHF , which compared milrinone to placebo in patients with acute exacerbations of chronic heart failure, and DOREMI , which provided a head-to-head comparison of milrinone and dobutamine in patients with cardiogenic shock.
Table 1: Efficacy Outcomes - Milrinone vs. Placebo (OPTIME-CHF Trial)
| Outcome | Milrinone (n=477) | Placebo (n=472) | p-value |
| In-hospital Mortality | 3.8% | 2.3% | 0.19 |
| 60-day Mortality | 10.3% | 8.9% | 0.41 |
| Composite of Death or Readmission at 60 days | 35.0% | 35.3% | 0.92 |
| Median Days Hospitalized for Cardiovascular Causes (within 60 days) | 6 days | 7 days | 0.71 |
Data sourced from the OPTIME-CHF trial.[3][4]
Table 2: Safety Outcomes - Milrinone vs. Placebo (OPTIME-CHF Trial)
| Adverse Event | Milrinone (n=477) | Placebo (n=472) | p-value |
| Sustained Hypotension Requiring Intervention | 10.7% | 3.2% | <0.001 |
| New Atrial Arrhythmias | 4.6% | 1.5% | 0.004 |
Data sourced from the OPTIME-CHF trial.[3]
Table 3: Efficacy and Safety Outcomes - Milrinone vs. Dobutamine (DOREMI Trial)
| Outcome | Milrinone (n=96) | Dobutamine (n=96) | Relative Risk (95% CI) | p-value |
| Primary Composite Outcome * | 49% | 54% | 0.90 (0.69 - 1.19) | 0.47 |
| In-hospital Mortality | 37% | 43% | 0.85 (0.60 - 1.21) | 0.38 |
| Resuscitated Cardiac Arrest | 7% | 9% | - | - |
| Receipt of Cardiac Transplant or MCS | 12% | 15% | - | - |
| New Initiation of Renal Replacement Therapy | 22% | 17% | 1.31 (0.73 - 2.36) | 0.36 |
*Primary Composite Outcome: In-hospital death from any cause, resuscitated cardiac arrest, receipt of a cardiac transplant or mechanical circulatory support (MCS), nonfatal myocardial infarction, transient ischemic attack or stroke, or initiation of renal replacement therapy.[5][6]
Data sourced from the DOREMI trial.[5][6]
Experimental Protocols
OPTIME-CHF Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 951 patients with a known history of systolic heart failure requiring hospitalization for an acute exacerbation. Key inclusion criteria included an ejection fraction of ≤40%. Patients were excluded if they were deemed to require inotropic therapy, had active myocardial ischemia within the previous three months, severe hypotension (systolic blood pressure <80 mm Hg), or a serum creatinine >3.0 mg/dL.[3][4]
-
Intervention: Patients were randomized to receive a 48-hour infusion of either intravenous milrinone (0.5 µg/kg/min without a loading dose) or a matching placebo. The infusion was initiated within 48 hours of hospital admission.[3][4]
-
Primary Endpoint: The total number of days of hospitalization for cardiovascular causes within 60 days of randomization.[7]
DOREMI Trial Protocol
-
Study Design: A single-center, randomized, double-blind trial.[5][8]
-
Patient Population: 192 patients with cardiogenic shock, defined according to the Society for Cardiovascular Angiography and Interventions (SCAI) stages B through E.[6][9]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either milrinone or dobutamine. Dosing was titrated by the treating physician based on clinical, biochemical, and hemodynamic responses.[6]
-
Primary Endpoint: A composite of in-hospital death from any cause, resuscitated cardiac arrest, receipt of a cardiac transplant or mechanical circulatory support, nonfatal myocardial infarction, transient ischemic attack or stroke, or initiation of renal replacement therapy.[6]
Experimental Workflow
Caption: Comparative Workflow of the OPTIME-CHF and DOREMI Clinical Trials.
Conclusion
Based on the available evidence for the PDE III inhibitor class, represented here by milrinone, these agents demonstrate potent hemodynamic effects. However, the OPTIME-CHF trial did not show a clinical benefit in terms of mortality or rehospitalization when used routinely in patients with acute exacerbations of chronic heart failure and was associated with an increased risk of hypotension and atrial arrhythmias.[3]
In the context of cardiogenic shock, the DOREMI trial found no significant difference in a composite of major adverse outcomes between milrinone and the gold-standard inotrope, dobutamine.[5][6] This suggests that while PDE III inhibitors are a viable option, they do not offer a clear advantage over established therapies in this critical patient population.
For drug development professionals, these findings underscore the challenge of translating favorable hemodynamic effects into improved clinical outcomes. Future research on novel PDE III inhibitors like this compound should focus on identifying specific patient subgroups that may derive a net clinical benefit and on minimizing the known adverse effects of this drug class.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure - American College of Cardiology [acc.org]
- 4. jacc.org [jacc.org]
- 5. Milrinone, Dobutamine Comparable for Cardiogenic Shock: DOREMI | tctmd.com [tctmd.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Rationale and design of the OPTIME CHF trial: outcomes of a prospective trial of intravenous milrinone for exacerbations of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Safety Operating Guide
Proper Disposal of Revizinone: A Guide for Laboratory Professionals
I. Pre-Disposal Considerations and Waste Minimization
Before beginning any experimental work with Revizinone, it is crucial to have a disposal plan in place. The overriding principle of prudent laboratory practice is that no activity should commence without a clear plan for the disposal of all waste generated.
Key Principles:
-
Waste Minimization: Order only the quantity of this compound required for your experiments to avoid generating excess surplus material.
-
Inventory Management: Maintain a current inventory of all chemicals, including this compound. Note the date of receipt and opening on the container.
-
Seek Institutional Guidance: Familiarize yourself with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
II. Characterization of this compound Waste
As a nitrogen-containing heterocyclic compound, this compound should be handled as a chemical waste product. In the absence of a specific Safety Data Sheet (SDS), it is prudent to assume the substance may have hazardous properties.
| Chemical Information | Data |
| Molecular Formula | C26H29N5O3 |
| Molecular Weight | 459.55 g/mol |
As comprehensive toxicological and environmental hazard data for this compound is not publicly available, it must be treated as hazardous waste.
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of solid this compound and solutions containing this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Do not mix solid this compound with other solid chemical waste unless compatibility has been confirmed.
-
-
Liquid this compound Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated Labware:
-
Dispose of any materials (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound as chemically contaminated solid waste. Place these items in a designated, labeled container or bag.
-
3. Waste Container Labeling:
-
Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your this compound hazardous waste.
-
Do not attempt to dispose of this compound waste in the regular trash or via the sanitary sewer.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found, the recommended "protocol" is to follow the established hazardous waste disposal procedures of your institution. This involves collection, proper labeling, and disposal via your Environmental Health and Safety department. Under no circumstances should untrained personnel attempt to neutralize or treat this compound waste.
By following these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's safety professionals when in doubt.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
